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molecular formula C10H9F2N B8499224 4-Difluoromethylene-1,2,3,4-tetrahydroquinoline

4-Difluoromethylene-1,2,3,4-tetrahydroquinoline

Cat. No. B8499224
M. Wt: 181.18 g/mol
InChI Key: UGBAJSAKMKOZOY-UHFFFAOYSA-N
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Patent
US07947834B2

Procedure details

0.11 g of tert-butyl 4-difluoromethylene-3,4-dihydro-2H-quinoline-1-carbamate in 10 ml of dichloromethane is introduced into a round-bottomed flask equipped with a magnetic stirrer. 6 ml of a 4N solution of hydrochloric acid in dioxane are added. After stirring at ambient temperature for 6 h, the reaction medium is concentrated under vacuum. 0.07 g of 4-difluoromethylene-1,2,3,4-tetrahydroquinoline is obtained.
Name
tert-butyl 4-difluoromethylene-3,4-dihydro-2H-quinoline-1-carbamate
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])=[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6](NC(OC(C)(C)C)=O)[CH2:5][CH2:4]1.Cl>ClCCl.O1CCOCC1>[F:21][C:2]([F:1])=[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH2:5][CH2:4]1

Inputs

Step One
Name
tert-butyl 4-difluoromethylene-3,4-dihydro-2H-quinoline-1-carbamate
Quantity
0.11 g
Type
reactant
Smiles
FC(=C1CCN(C2=CC=CC=C12)NC(=O)OC(C)(C)C)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
CONCENTRATION
Type
CONCENTRATION
Details
the reaction medium is concentrated under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC(=C1CCNC2=CC=CC=C12)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.07 g
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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